molecular formula C10H8N2O2 B1204386 4-Oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 103914-79-0

4-Oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No. B1204386
Key on ui cas rn: 103914-79-0
M. Wt: 188.18 g/mol
InChI Key: CVAWACBLSANHSQ-UHFFFAOYSA-N
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Patent
US06413956B1

Procedure details

To a solution of N-[4-(hydroxymethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide (279 mg; 0.79 mmol) in anhydrous DMF (8 mL) at 0° is added thionyl chloride (61 μL; 0.83 mmol) and the solution is stirred at room temperature for 1 h. Water (10 mL) and brine (10 mL) are added, and the precipitate is collected, rinsed with a small quantity of methanol and ether, and dried to give 214 mg of N-[4-chloromethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide.
Name
N-[4-(hydroxymethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide
Quantity
279 mg
Type
reactant
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC1C=CC(C[NH:8][C:9]([C:11]2[C:20](=[O:21])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:13][CH:12]=2)=[O:10])=CC=1.S(Cl)(Cl)=O.O>CN(C=O)C.[Cl-].[Na+].O>[O:21]=[C:20]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[NH:13][CH:12]=[C:11]1[C:9]([NH2:8])=[O:10] |f:4.5.6|

Inputs

Step One
Name
N-[4-(hydroxymethyl)benzyl] 4-oxo-1,4-dihydro-quinoline-3-carboxamide
Quantity
279 mg
Type
reactant
Smiles
OCC1=CC=C(CNC(=O)C2=CNC3=CC=CC=C3C2=O)C=C1
Name
Quantity
61 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
rinsed with a small quantity of methanol and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(=CNC2=CC=CC=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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